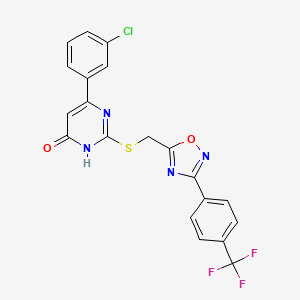![molecular formula C19H14FN5O2S B3013937 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 863460-65-5](/img/structure/B3013937.png)
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone” is a complex organic molecule. It features a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This type of structure is found in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structures of similar compounds . It contains a fluorophenyl group, a triazolopyrimidine group, a sulfanyl group, and a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other triazolopyrimidine derivatives . These compounds are known to react with various reagents to form a wide range of products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds . For example, it is likely to be a solid at room temperature, and its melting point is likely to be several hundred degrees Celsius .Scientific Research Applications
Antioxidant and Anticancer Activity
Derivatives of the compound have been synthesized and evaluated for their antioxidant and anticancer activities. Some synthesized compounds showed antioxidant activity higher than that of well-known antioxidants like ascorbic acid. Additionally, these compounds exhibited significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, with specific derivatives identified as highly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Herbicidal Activities
Novel triazolinone derivatives, designed as Protox inhibitors, have shown promising herbicidal activities. Among these, certain compounds demonstrated superior efficacy at low application rates for the control of broadleaf weeds in rice fields, highlighting the potential for agricultural applications (Luo et al., 2008).
Antimicrobial Activity
Synthesized derivatives have been evaluated for their antimicrobial properties. Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed significant antimicrobial activity, providing a basis for further research into their potential as antimicrobial agents (Nagamani et al., 2018).
Spectroscopic Properties and Biological Activities
The synthesized compound "2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone" was characterized by spectral techniques and quantum chemical calculations. This compound demonstrated antibacterial and antioxidant activities, underscoring its potential for various biological applications (Saraç, 2020).
Future Directions
The future directions for research on this compound could include further exploration of its biological activity, the development of new synthetic routes, and the design of new derivatives with improved properties. Given the biological activity of similar compounds , this compound could be a promising candidate for further study in the field of medicinal chemistry.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c1-27-15-8-2-12(3-9-15)16(26)10-28-19-17-18(21-11-22-19)25(24-23-17)14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMLDAAEQTQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
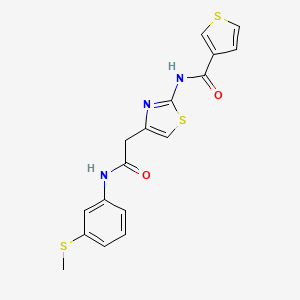
![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
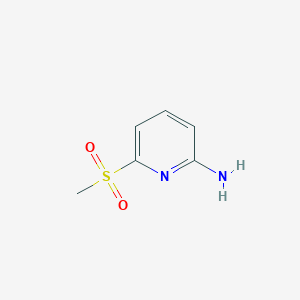
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
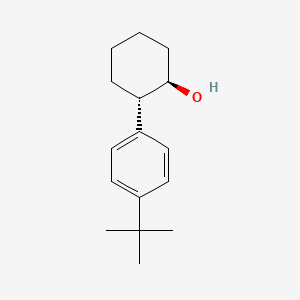
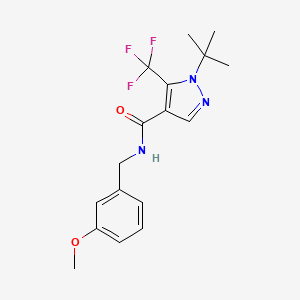
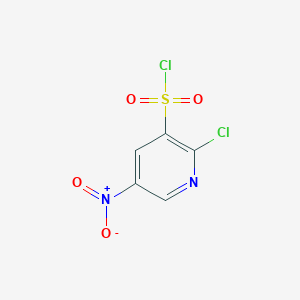
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)
